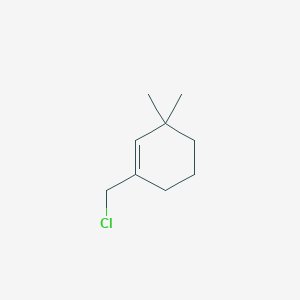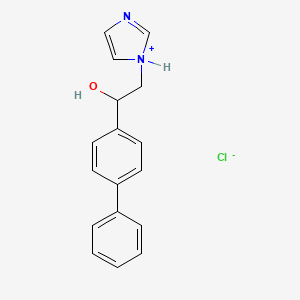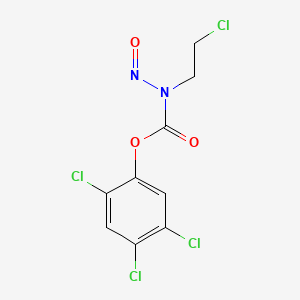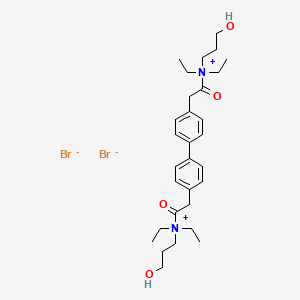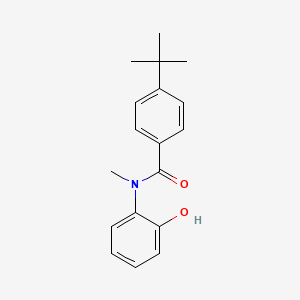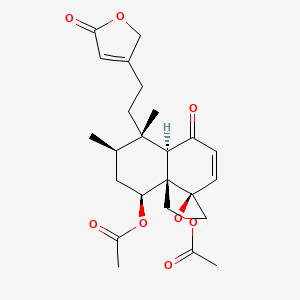![molecular formula C9H11Cl2O4P B14431761 Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate CAS No. 79296-56-3](/img/structure/B14431761.png)
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3,4-dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 3,4-dichlorobenzaldehyde with dimethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under inert and dry conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of key metabolic processes in microorganisms and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl [(substitutedphenyl)(hydroxy)methyl]phosphonates: Variants with different substituents on the phenyl ring.
Uniqueness
Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. The dichlorophenyl group enhances the compound’s stability and reactivity, making it suitable for various applications .
Propiedades
Número CAS |
79296-56-3 |
|---|---|
Fórmula molecular |
C9H11Cl2O4P |
Peso molecular |
285.06 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H11Cl2O4P/c1-14-16(13,15-2)9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,1-2H3 |
Clave InChI |
QKKPIWIMORBREO-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C1=CC(=C(C=C1)Cl)Cl)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



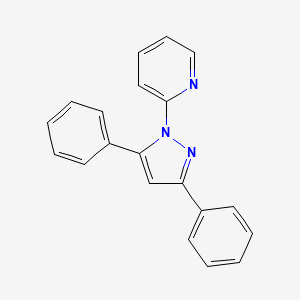
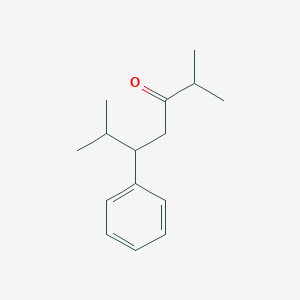
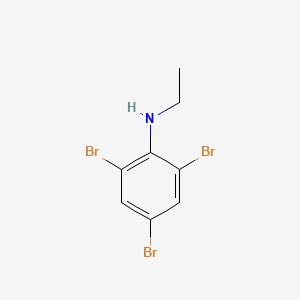

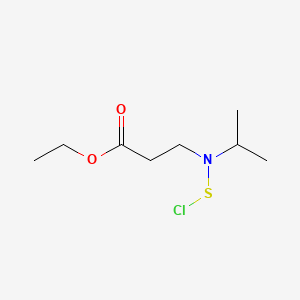
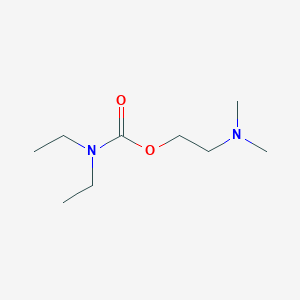
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
